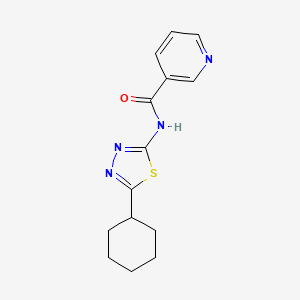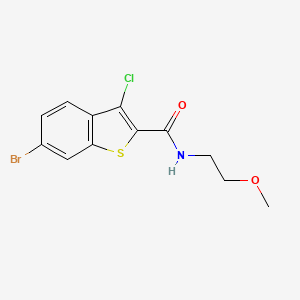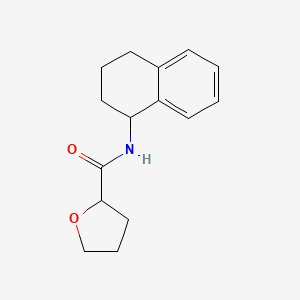![molecular formula C11H17N3O B4181674 N-[3-(1H-imidazol-1-yl)propyl]cyclobutanecarboxamide](/img/structure/B4181674.png)
N-[3-(1H-imidazol-1-yl)propyl]cyclobutanecarboxamide
Vue d'ensemble
Description
N-[3-(1H-imidazol-1-yl)propyl]cyclobutanecarboxamide is a useful research compound. Its molecular formula is C11H17N3O and its molecular weight is 207.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 207.137162174 g/mol and the complexity rating of the compound is 216. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
CBKinase1_012280, also known as CBKinase1_024680 or N-[3-(1H-imidazol-1-yl)propyl]cyclobutanecarboxamide, is a kinase inhibitor that targets a variety of kinases . Kinases are enzymes that play a crucial role in various cellular processes, including cell cycle, transcription, translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction
Mode of Action
The compound interacts with its targets by inhibiting their kinase activity . This inhibition can disrupt the phosphorylation of substrates by kinases, which can influence enzyme activity or alter a kinase’s interaction with its protein targets . The specific interaction of CBKinase1_012280 with its targets and the resulting changes are still under investigation.
Biochemical Pathways
CBKinase1_012280, as a kinase inhibitor, can affect various biochemical pathways. Kinases are involved in numerous cellular pathways, including signal transduction, cell cycle regulation, and metabolic pathways . By inhibiting kinase activity, CBKinase1_012280 can potentially disrupt these pathways and their downstream effects.
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (ADME) properties of CBKinase1_012280 are crucial for understanding its bioavailability and potential as a therapeutic agent . These properties determine how the compound is absorbed and distributed within the body, how it is metabolized, and how it is eliminated
Result of Action
The molecular and cellular effects of CBKinase1_012280’s action are likely to be diverse, given the wide range of processes that kinases are involved in . These effects could include changes in cell signaling, alterations in cell cycle progression, and impacts on cell metabolism.
Action Environment
Environmental factors can influence the action, efficacy, and stability of CBKinase1_012280. These factors could include the cellular environment, the presence of other molecules, and physical conditions such as temperature and pH . Understanding how these environmental factors influence the action of CBKinase1_012280 could provide valuable insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
N-(3-imidazol-1-ylpropyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c15-11(10-3-1-4-10)13-5-2-7-14-8-6-12-9-14/h6,8-10H,1-5,7H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHLAFCVQQBNIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-ethyl-N-(2-methoxyphenyl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4181594.png)
![methyl (4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4181606.png)
![1-[(6-bromo-3-chloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B4181617.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4181623.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B4181625.png)

![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2,6-difluorobenzamide](/img/structure/B4181638.png)
![ethyl 5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4181639.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B4181645.png)


![N-[1-(3,4-dimethylphenyl)ethyl]-2-furamide](/img/structure/B4181652.png)

![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4181682.png)
